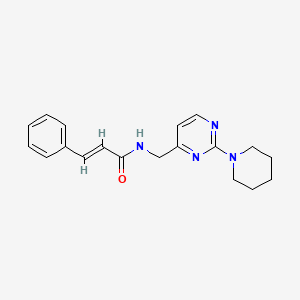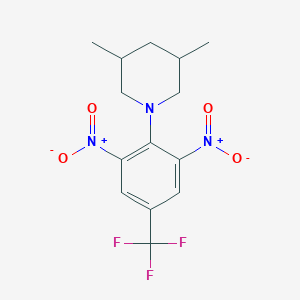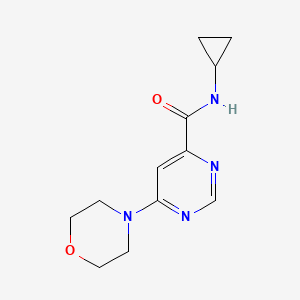
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, N-Ethyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide was prepared using 2-chloropyrimidine, DiPEA, and N-methylphenethylamine HBr salt . The total heating time was 4 hours at 160 °C .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” is represented by the molecular formula C12H16N4O2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
The compound is part of a library of pyrimidine-4-carboxamides that have been studied as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . Modifications at three different substituents were made to optimize its potency and lipophilicity .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This indicates potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).
Anticancer Properties
- Certain derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide have shown inhibitory activity against cancer cell lines, suggesting their potential as antitumor agents. The synthesis and crystal structure of one such compound demonstrated its effectiveness against several cancer cell lines (Lu et al., 2021).
Cytotoxic Effects in Cancer Research
- The structural modification of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives has been explored to create highly cytotoxic complexes, particularly against human cancer cell lines. These studies provide insights into the development of new cancer therapies (Churusova et al., 2017).
Peptide Mimicry in Drug Design
- Derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide have been used to design and synthesize novel renin inhibitors, acting as peptide mimics. This application is significant in the field of medicinal chemistry, particularly for the development of new pharmaceutical compounds (Martín et al., 1992).
Potential in Diabetes Treatment
- Research has indicated that certain carboximidamides derived from cyanamides linked with pyrimidine moieties, including N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, exhibit significant anti-hyperglycemic effects. This suggests potential applications in treating diabetes (Moustafa et al., 2021).
DNA-Intercalating Agents in Cancer Therapy
- Some derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide function as "minimal" DNA-intercalating agents with potential applications in cancer therapy. These compounds exhibit unique interactions with DNA, which could be exploited in developing novel anticancer drugs (Denny et al., 1990).
Design and Synthesis for Antitumor Activity
- The design and synthesis of specific indazole derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide have been explored for their antitumor activity. This includes studies on their structural characteristics and effectiveness against various cancer cell lines, offering insights into the development of targeted cancer treatments (Lu et al., 2020).
PI3 Kinase Inhibition for Cancer Treatment
- Research has identified potent, selective inhibitors of class I PI3 kinase, crucial in oncology, derived from 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines, including N-cyclopropyl variants. These inhibitors have shown efficacy in tumor xenograft models, highlighting their potential in treating cancers with PI3K pathway deregulation (Burger et al., 2011).
Anticancer and Antimicrobial Synthesis
- The synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety has been explored. These compounds showed significant anticancer and antimicrobial activities, underscoring the versatility of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives in medicinal chemistry (Gokhale et al., 2017).
Propiedades
IUPAC Name |
N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKZVQHHZGVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

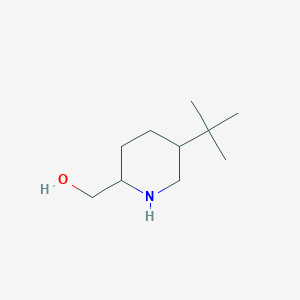
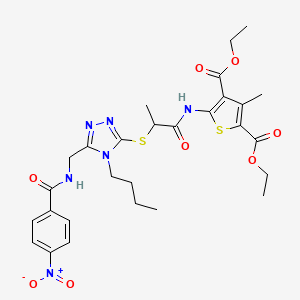
![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)
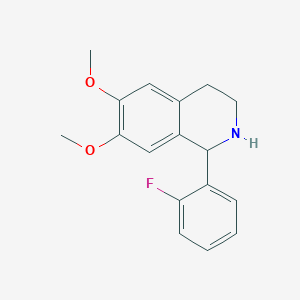
![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
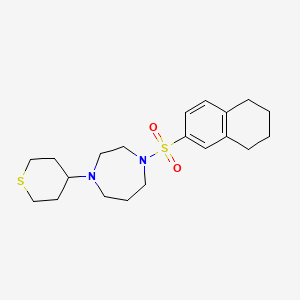
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
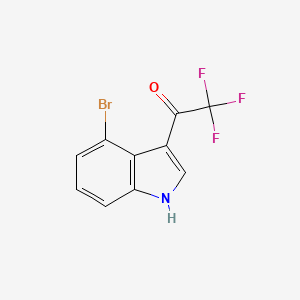
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)
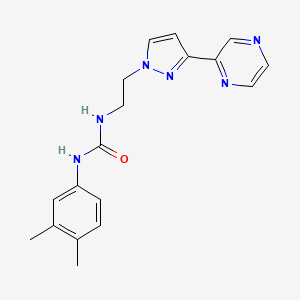
![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
